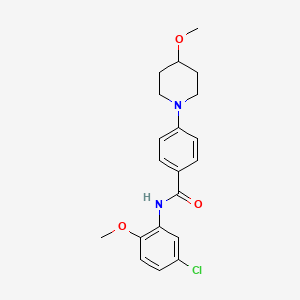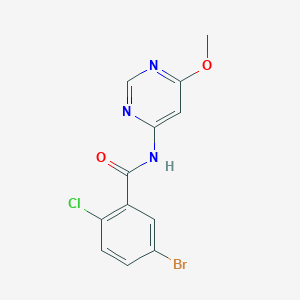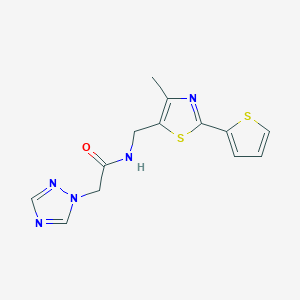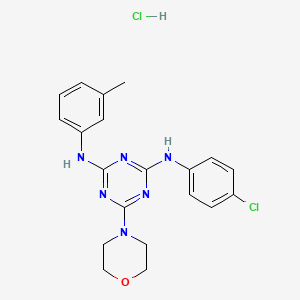![molecular formula C8H6F2NNaO3 B2532073 Acétate de sodium 2-[5-(difluorométhoxy)pyridin-2-yl] CAS No. 2040079-25-0](/img/structure/B2532073.png)
Acétate de sodium 2-[5-(difluorométhoxy)pyridin-2-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate is a chemical compound with the molecular formula C8H8F2NNaO3. It is known for its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and an acetate group.
Applications De Recherche Scientifique
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Méthodes De Préparation
The synthesis of Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethoxy)pyridine, which is then reacted with chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding acid and sodium hydroxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The difluoromethoxy group and the pyridine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate can be compared with other similar compounds, such as:
Sodium 2-[5-(methoxy)pyridin-2-yl]acetate: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
Sodium 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate: The presence of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Sodium 2-[5-(chloromethoxy)pyridin-2-yl]acetate: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
The uniqueness of Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
sodium;2-[5-(difluoromethoxy)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-5(11-4-6)3-7(12)13;/h1-2,4,8H,3H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWOANORUEONP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2531990.png)

![1-{[4-(Difluoromethoxy)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2531997.png)


![N-(3-ethoxypropyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532000.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2532001.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2532005.png)




![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)
